

Spectroscopic Unveiling of Benzofuran-7-carbaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzofuran-7-carbaldehyde

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Benzofuran-7-carbaldehyde**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of **Benzofuran-7-carbaldehyde** is achieved through the synergistic interpretation of NMR, IR, and MS data. The following tables summarize the key quantitative spectroscopic information for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted based on established principles of NMR spectroscopy and analysis of analogous benzofuran derivatives. Experimental values may vary slightly.

Table 1: Predicted ^1H NMR Data for **Benzofuran-7-carbaldehyde** (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.15	s	-	H-8 (Aldehyde)
8.05	d	7.8	H-4
7.88	d	7.6	H-6
7.75	d	2.2	H-2
7.40	t	7.7	H-5
6.90	d	2.2	H-3

Table 2: Predicted ^{13}C NMR Data for **Benzofuran-7-carbaldehyde** (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
191.5	C-8 (C=O)
155.8	C-7a
146.0	C-2
133.0	C-7
129.5	C-6
128.0	C-4
125.0	C-5
123.5	C-3a
107.0	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Benzofuran-7-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100 - 3000	Medium	Aromatic C-H Stretch
2850, 2750	Medium	Aldehyde C-H (Fermi doublet)
1705 - 1685	Strong	Aldehyde C=O Stretch
1600 - 1450	Medium-Strong	Aromatic C=C Bending
1250 - 1050	Strong	C-O-C (Ether) Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **Benzofuran-7-carbaldehyde**

m/z Ratio	Relative Intensity	Proposed Fragment Ion
146	High	[M] ⁺ (Molecular Ion)
145	High	[M-H] ⁺
117	Medium	[M-CHO] ⁺
89	Medium	[M-CHO-CO] ⁺ or [C ₇ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **Benzofuran-7-carbaldehyde** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[\[1\]](#)

- To ensure homogeneity and remove any particulate matter, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a standard 5 mm NMR tube.[2]
- The NMR tube is then capped and carefully placed into the NMR spectrometer's spinner turbine.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of solid **Benzofuran-7-carbaldehyde** is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[3]
- A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

Data Acquisition:

- A background spectrum of the clean, empty sample compartment is recorded.
- The salt plate with the sample film is placed in the spectrometer's sample holder.

- The infrared spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's functional groups.[4][5]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Impact - EI):

- A dilute solution of **Benzofuran-7-carbaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the heated injection port. [6]
- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, creating a positively charged molecular ion ($[\text{M}]^+$). [6]

Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, while other peaks represent fragment ions, providing clues about the molecule's structure.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like **Benzofuran-7-carbaldehyde**.



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Workflow for Spectroscopic Data Interpretation

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